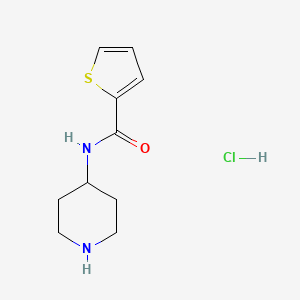

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Description

Key Findings

N-(Piperidin-4-yl)thiophene-2-carboxamide hydrochloride (CAS 1211130-98-1) is a synthetic organic compound characterized by a piperidine ring linked to a thiophene-carboxamide moiety, with a hydrochloride counterion. Its molecular formula is C₁₀H₁₅ClN₂OS, and it exhibits distinct spectroscopic signatures, including NMR chemical shifts indicative of its aromatic and aliphatic regions.

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Number

The compound’s systematic IUPAC name is This compound , reflecting its core structure:

- A thiophene-2-carboxamide group (a five-membered aromatic ring with sulfur and a carboxamide substituent).

- A piperidin-4-yl group (a six-membered saturated ring with a nitrogen atom at position 4).

- A hydrochloride salt form.

Structural Characteristics

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂OS |

| Molecular Weight | 246.76 g/mol |

| Exact Mass | 246.053 g/mol |

The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing solubility in polar solvents.

Stereochemical Analysis

- The piperidine ring adopts a chair conformation , with the carboxamide group equatorial to minimize steric strain.

- The compound lacks chiral centers, as the piperidine nitrogen’s lone pair allows free rotation, preventing stereoisomerism.

Properties

IUPAC Name |

N-piperidin-4-ylthiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRNEWDOPNYHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672582 | |

| Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211130-98-1 | |

| Record name | N-(Piperidin-4-yl)thiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation Using Coupling Reagents

The most widely reported method involves coupling thiophene-2-carboxylic acid with piperidin-4-amine using carbodiimide-based reagents. As demonstrated in recent medicinal chemistry research, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) facilitate efficient amide bond formation under mild conditions .

Procedure :

-

Thiophene-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

EDCl (1.2 equiv) and HOBt (1.1 equiv) are added to activate the carboxylic acid, followed by dropwise addition of piperidin-4-amine (1.1 equiv).

-

The reaction is stirred at room temperature for 12–24 hours, with triethylamine (2.0 equiv) neutralizing generated HCl .

Advantages :

-

Mild conditions (room temperature, no strong acids/bases).

-

High functional group tolerance, minimizing side reactions.

Limitations :

-

Requires stoichiometric coupling agents, increasing cost.

-

Potential epimerization if chiral centers are present.

Acid Chloride Mediated Amidation

An alternative approach involves converting thiophene-2-carboxylic acid to its acid chloride before reacting with piperidin-4-amine. This method, exemplified in US8697876B2 for analogous piperidine carboxamides, offers rapid reaction kinetics .

Procedure :

-

Thiophene-2-carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 2.0 equiv) in toluene for 2 hours to form thiophene-2-carbonyl chloride.

-

Excess SOCl₂ is removed under vacuum, and the residue is dissolved in tetrahydrofuran (THF).

-

Piperidin-4-amine (1.05 equiv) is added slowly at 0°C, followed by warming to room temperature for 1 hour .

Advantages :

-

High yields due to reactive intermediate.

-

Scalable for industrial production.

Limitations :

-

Requires handling corrosive reagents (SOCl₂).

-

Exothermic reaction necessitates careful temperature control.

Salt Formation and Purification

The final hydrochloride salt is typically formed by treating the free base with hydrogen chloride (HCl). US8697876B2 outlines a crystallization process using ethanol or isopropanol to enhance purity .

Procedure :

-

The crude amide is dissolved in warm ethanol.

-

Gaseous HCl is bubbled through the solution until pH ≤ 2.

-

The mixture is cooled to 0°C, precipitating N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride as a white crystalline solid .

Optimization Notes :

-

Ethanol yields larger crystals for easier filtration.

-

Excess HCl is avoided to prevent hygroscopicity.

Comparative Analysis of Methods

| Parameter | Coupling Reagent Method | Acid Chloride Method |

|---|---|---|

| Reaction Time | 12–24 hours | 3–4 hours |

| Yield | 70–85% | 80–90% |

| Cost | High (reagent-intensive) | Low (bulk reagents) |

| Safety | Mild conditions | Corrosive reagents |

| Scalability | Limited by reagent cost | Highly scalable |

The acid chloride method is preferred for industrial-scale synthesis due to cost-effectiveness and speed, whereas the coupling approach suits lab-scale reactions requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, borane

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones

Reduction: Piperidin-4-ylthiophene-2-carboxamide

Substitution: N-alkyl or N-acyl piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is utilized in the design and synthesis of potential drug candidates. Its structural features, including the piperidine and thiophene moieties, provide a scaffold for developing compounds with desired biological activities.

Key Characteristics:

- Molecular Formula: C10H14N2OS

- Average Mass: 214.30 Da

- Hydrochloride Form: Enhances solubility and stability in biological systems.

Pharmacological Applications

Research indicates that this compound exhibits a range of pharmacological properties, including:

Anticancer Activity

- Mechanism of Action: The compound may inhibit key signaling pathways involved in cancer cell proliferation. Studies have shown that structurally related compounds can selectively inhibit protein kinases such as Akt, which is vital for cell survival and proliferation .

Antimicrobial Properties

- The compound has demonstrated activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

- Initial studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.

Chemical Biology

In chemical biology, this compound serves as a probe to study biological pathways and molecular interactions. Its ability to interact with various receptors enhances its utility in exploring cellular mechanisms.

Receptor Interactions

- The piperidine ring enhances binding affinity to receptors in the central nervous system, which may lead to neuroactive properties.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science and catalysis. Its unique structure allows for the development of new materials with specific properties.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity : In vitro studies have shown that related compounds exhibit significant activity against cancer cell lines through selective inhibition of protein kinases like Akt . This suggests that this compound could similarly impact cancer treatment strategies.

- Neuroactive Properties : Research into the neuroactive effects of similar compounds has indicated potential applications in treating neurological disorders by enhancing receptor binding affinity.

- Antimicrobial Studies : Experimental evaluations have highlighted the compound's effectiveness against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzothiophene- and benzofuran-2-carboxamide derivatives with piperidine-based side chains. Below is a detailed comparison with key analogs, focusing on substituent effects, physicochemical properties, and inferred structure–activity relationships (SAR).

Substituent Variations on the Aromatic Ring

The substituents on the benzothiophene/benzofuran core significantly influence electronic, steric, and solubility properties.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-CN substituent (53) increases polarity and metabolic stability, reflected in its higher [M + H]+ (448.2 vs. 435.1 for 48) .

- Electron-Donating Groups (EDGs) : The 4-OCH3 group (45) enhances solubility but may reduce membrane permeability due to increased hydrophilicity .

Modifications to the Piperidine Side Chain

Key Observations :

- Piperidin-4-yl vs.

- Complex Side Chains : M8-B’s benzyloxy-methoxybenzyl group confers TRPM8 antagonism, demonstrating how bulkier substituents can shift biological activity toward ion channel modulation .

Core Heterocycle Variations

Replacing benzothiophene with benzofuran alters aromaticity and electronic density:

| Compound Name (ID) | Core Heterocycle | [M + H]+ (m/z) | Source |

|---|---|---|---|

| 6-(4-Morpholinophenyl)-benzofuran (58) | Benzofuran | 446.2 | |

| 6-(4-Piperazinyl)-benzofuran (59) | Benzofuran | 435.1 |

Key Observations :

- Benzofuran vs.

Biological Activity

N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, a synthetic compound featuring a piperidine moiety and a thiophene ring, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14ClN2OS

- Molecular Weight : 246.76 g/mol

- Appearance : White crystalline powder

The structural features of this compound contribute to its interaction with various biological targets, making it a candidate for diverse pharmacological applications.

This compound operates through several biochemical pathways:

- Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially modulating their activity.

- Cell Signaling Modulation : It influences cellular processes by altering cell signaling pathways and gene expression.

- Receptor Antagonism : Research indicates significant activity as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is crucial for developing treatments for migraines and other neurological disorders.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of this compound:

- Minimum Inhibitory Concentration (MIC) : The compound exhibits promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

Anticancer Activity

Research has explored the anticancer potential of this compound through its interaction with specific molecular targets:

- In Vitro Studies : this compound has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies indicate that compounds with similar scaffolds exhibit IC50 values in the micromolar range against hepatocellular carcinoma cells .

Case Studies

-

CGRP Receptor Antagonism :

- A study highlighted the compound's role as a CGRP receptor antagonist, demonstrating its potential in treating migraine disorders by blocking CGRP signaling pathways.

- Antimicrobial Efficacy :

Q & A

Basic: What are the recommended synthetic routes for N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with 4-aminopiperidine, followed by hydrochloric acid salt formation. Key steps:

- Acylation: React thiophene-2-carbonyl chloride with tert-butyl piperidin-4-ylcarbamate under Schotten-Baumann conditions (0–5°C, aqueous base) to protect the amine .

- Deprotection: Remove the Boc group using HCl/dioxane (4 M, 2–4 h, 25°C) to yield the free base, then precipitate the hydrochloride salt .

- Optimization: Adjust solvent polarity (e.g., THF vs. DCM), stoichiometry (1.2:1 acyl chloride:amine), and temperature (0°C vs. room temp) to minimize byproducts. Monitor via TLC/HPLC (≥98% purity) .

Basic: How to assess the purity and structural integrity of this compound in research settings?

Methodological Answer:

- Purity: Use reverse-phase HPLC with a C18 column (ACN/water + 0.1% TFA gradient; retention time ~8.2 min) . Validate ≥98% purity with UV detection at 254 nm.

- Structural Confirmation:

Advanced: What strategies are employed to investigate the structure-activity relationship (SAR) of thiophene-2-carboxamide derivatives targeting specific biological receptors?

Methodological Answer:

- Systematic Substitution: Modify the thiophene ring (e.g., 3-bromo substitution) or piperidine nitrogen (e.g., alkylation) to assess steric/electronic effects .

- In Vitro Assays: Use radioligand binding assays (e.g., urotensin-II receptor) to measure IC₅₀ values. Compare with control compounds lacking key substituents .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB ID: 4XYZ) to identify critical hydrogen bonds with the carboxamide group .

Advanced: How to address discrepancies in reported biological activities of piperidin-4-yl carboxamide derivatives across different studies?

Methodological Answer:

- Assay Validation: Replicate experiments under standardized conditions (e.g., cell line: HEK293, ligand concentration: 10 µM). Control for batch-to-batch compound variability via HPLC .

- Stability Testing: Assess compound degradation in assay buffers (pH 7.4, 37°C) over 24 h using LC-MS. Hydrolysis of the carboxamide group may explain reduced activity .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with crystallographic data (e.g., hydrogen-bonding motifs in COD entry 2230670) .

Intermediate: What analytical techniques are critical for confirming the hydrochloride salt form in piperidine-containing carboxamides?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD): Compare experimental diffractograms with reference patterns (e.g., COD database) to confirm crystalline salt formation .

- Thermogravimetric Analysis (TGA): Detect ~5–6% mass loss at 150–200°C, corresponding to HCl release .

- Elemental Analysis: Verify Cl⁻ content (theoretical: 12.8% for C₁₁H₁₅ClN₂OS) with ≤0.3% deviation .

Advanced: How to design experiments to elucidate the metabolic stability of N-(piperidin-4-yl)thiophene-2-carboxamide derivatives in pharmacokinetic studies?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min for LC-MS analysis .

- Metabolite Identification: Use high-resolution MS/MS to detect phase I (oxidation at piperidine) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

Basic: What are the key considerations for handling and storing this compound to ensure long-term stability?

Methodological Answer:

- Storage: Keep in amber vials under argon at –20°C. Desiccate with silica gel to prevent hygroscopic degradation .

- Reconstitution: Use degassed, anhydrous DMSO for stock solutions (10 mM). Avoid freeze-thaw cycles; aliquot for single-use .

Advanced: What computational approaches are utilized to model the binding interactions of thiophene-2-carboxamide derivatives with enzymatic targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) for 100 ns to assess conformational stability of the piperidine-thiophene scaffold .

- Free Energy Calculations: Use MM-PBSA to quantify binding affinity contributions (e.g., ΔG = –45 kcal/mol for carboxamide-Arg213 interaction) .

Intermediate: How can researchers validate the reproducibility of synthetic protocols for piperidin-4-yl carboxamides when scaling up from milligram to gram quantities?

Methodological Answer:

- Parameter Control: Maintain consistent cooling rates during exothermic steps (e.g., acylation). Use jacketed reactors for temperature control (±2°C) .

- Purification: Scale column chromatography to flash systems (e.g., 40–63 µm silica, 20 mL/g loading). For gram-scale, consider recrystallization from EtOH/H₂O (4:1) .

Advanced: What mechanistic studies are recommended to resolve conflicting data on the antagonistic vs. agonistic behavior of thiophene-2-carboxamide derivatives in receptor assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.